molecular formula C18H19NO6S B3741295 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B3741295
M. Wt: 377.4 g/mol
InChI Key: OCHXLHADOHAIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties, and it has been studied extensively in various fields of science.

Mechanism of Action

The mechanism of action of 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, this compound has been shown to exhibit potent antifungal activity against several pathogenic fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments is its potent pharmacological activity. This compound exhibits potent anti-inflammatory, analgesic, antitumor, antiviral, and antifungal activities, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One direction is to study the mechanism of action of this compound in more detail. This may lead to the discovery of new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This may help to optimize the dosing regimen and minimize potential toxicity. Finally, future studies may focus on the development of new derivatives of this compound with improved pharmacological activity and reduced toxicity.

Scientific Research Applications

4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been widely used in scientific research due to its unique properties. This compound is known to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to possess antitumor, antiviral, and antifungal activities. In addition, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-5-25-17(21)13-10(2)14(18(22)24-4)26-16(13)19-15(20)11-7-6-8-12(9-11)23-3/h6-9H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHXLHADOHAIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl 2-methyl 5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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